
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral compound with a unique azetidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The phenyl group can be introduced via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R)-4-tert-Butyl-3-hydroxycyclohexanone
- (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride
Uniqueness
(3R,4R)-1-tert-Butyl-2-oxo-4-phenylazetidine-3-carbonitrile is unique due to its azetidine ring structure and the presence of both tert-butyl and phenyl groups. This combination of structural features imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
78759-37-2 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(3R,4R)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12-/m0/s1 |
Clave InChI |
KVWQMTOVIKHODG-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)N1[C@H]([C@@H](C1=O)C#N)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


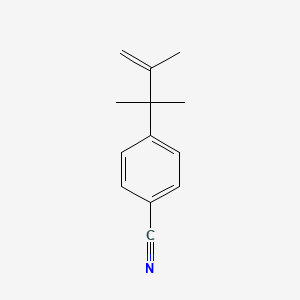

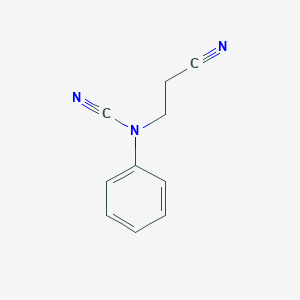
![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
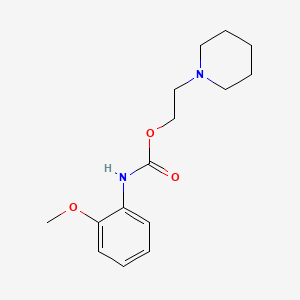
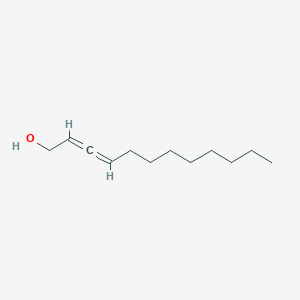
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
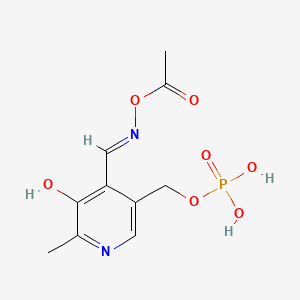
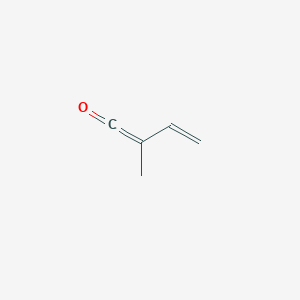
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
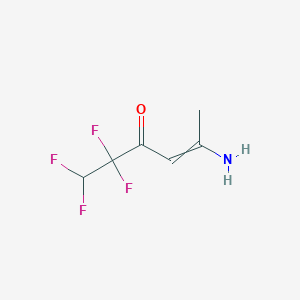
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
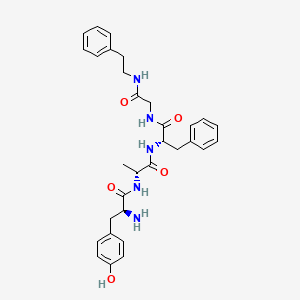
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
